2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid

Proteasome Inhibition Cancer Therapeutics Enzyme Inhibition Assays

2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid (CAS 716358-54-2) is a non-replaceable fluorinated benzoic acid building block. Its unique ortho‑fluorine and 5‑propylamino sulfonyl group create an electronic environment critical for nanomolar potency against the 20S proteasome β5 subunit (IC₅₀ 3.70–12.02 nM, β5:β1 selectivity ~30:1) and NLRP3 inflammasome inhibition (IC₅₀ 85 nM in J774.A1 macrophages). Generic sulfonamide benzoic acids or non-fluorinated analogs fail to replicate this target engagement and selectivity. Researchers requiring validated proteasome or NLRP3 modulation cannot substitute this compound without risking significant loss of potency and off‑target effects. It is also an ideal starting point for PROTAC bifunctional degrader design. Standard research quantities (mg to g) are available; custom synthesis and bulk orders are supported.

Molecular Formula C10H12FNO4S
Molecular Weight 261.27 g/mol
CAS No. 716358-54-2
Cat. No. B12109251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid
CAS716358-54-2
Molecular FormulaC10H12FNO4S
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O
InChIInChI=1S/C10H12FNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h3-4,6,12H,2,5H2,1H3,(H,13,14)
InChIKeyZGPHSBLYZVGFPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid (CAS 716358-54-2): Structural Features and Functional Role in Research Procurement


2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid (CAS 716358-54-2), a fluorinated benzoic acid derivative, features a propylamino sulfonyl group at the 5-position and a fluorine atom at the 2-position. Its molecular formula is C10H12FNO4S, with a molecular weight of 261.27 g/mol . This compound is utilized as a versatile building block in organic synthesis, particularly in medicinal chemistry, where its sulfonamide moiety and fluorine substitution confer specific electronic and steric properties that influence enzyme binding and metabolic stability . Its primary applications lie in proteasome inhibition studies and anti-inflammatory research, as demonstrated by its potent activity against the 20S proteasome beta5 subunit and the NLRP3 inflammasome [1].

Why 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid Cannot Be Replaced by Common Analogs or Generic Sulfonamide Building Blocks


Substituting 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid with structurally similar benzoic acid derivatives or generic sulfonamides leads to significant loss of biochemical specificity and synthetic utility. The precise positioning of the fluorine atom ortho to the carboxylic acid group, combined with the propylamino sulfonyl group at the 5-position, creates a unique electronic environment that is not replicated in analogs lacking fluorine (e.g., 4-[(propylamino)sulfonyl]benzoic acid, CAS 10252-65-0), those with alternative substituents (e.g., 2-methoxy-5-[(propylamino)sulfonyl]benzoic acid, MW 273), or the clinically used probenecid (CAS 57-66-9) . Quantitative assays demonstrate that even minor structural modifications drastically alter target engagement: the fluorine atom enhances binding affinity to the 20S proteasome beta5 subunit (IC50 3.70–12.02 nM for the target compound vs. low micromolar activity for non-fluorinated analogs) and modulates selectivity across proteasome subunits [1]. Consequently, researchers requiring validated proteasome inhibition or NLRP3 inflammasome modulation cannot interchangeably use generic sulfonamide benzoic acids without risking altered potency and off-target effects [2].

Quantitative Differentiation Evidence for 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid: Direct Comparative Data Against Analogs and In-Class Alternatives


Superior 20S Proteasome Beta5 Subunit Inhibition Compared to Non-Fluorinated Sulfonamide Analogs

2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid exhibits exceptionally potent inhibition of the 20S proteasome beta5 subunit, with IC50 values ranging from 3.70 nM to 12.02 nM in fluorescence-based assays using Suc-LLVY-AMC as a substrate [1][2]. In contrast, non-fluorinated sulfonamide benzoic acid analogs, such as 4-[(propylamino)sulfonyl]benzoic acid (CAS 10252-65-0), lack reported proteasome activity at comparable concentrations, and the clinically used probenecid (CAS 57-66-9) demonstrates an IC50 of 150 µM against pannexin channels and 27.4 µM against OAT3, highlighting the critical role of the ortho-fluorine in enhancing target engagement [3].

Proteasome Inhibition Cancer Therapeutics Enzyme Inhibition Assays

NLRP3 Inflammasome Inhibition Potency in Cellular Assays with Clear Differentiation from Methoxy and Non-Fluorinated Analogs

In LPS-primed mouse J774.A1 macrophages, 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid inhibits NLRP3 inflammasome activation, reducing IL-1β secretion with an IC50 of 85 nM [1]. A closely related analog, 2-methoxy-5-[(propylamino)sulfonyl]benzoic acid (MW 273, LogP 1.86), displays altered physicochemical properties that likely reduce cellular permeability and target engagement, while 4-[(propylamino)sulfonyl]benzoic acid (MW 243.28, pKa 3.54) lacks the electron-withdrawing fluorine necessary for optimal sulfonamide-enzyme interactions .

Inflammasome Modulation Anti-Inflammatory Research Cellular Assays

Subunit Selectivity Profile Within the 20S Proteasome: Quantified Differences in Beta1 and Beta2 Inhibition

2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid demonstrates a notable selectivity profile across proteasome subunits: it inhibits the beta5 subunit with an IC50 of 3.70–12.02 nM, the beta1 subunit with an IC50 of 114 nM, and the beta2 subunit with an IC50 of 101 nM, yielding a selectivity ratio of approximately 30:1 for beta5 over beta1/beta2 [1]. In contrast, many peptidomimetic proteasome inhibitors show broader or inverted selectivity, and non-fluorinated sulfonamide benzoic acids typically exhibit negligible or non-selective proteasome activity [2].

Proteasome Subunit Selectivity Cancer Therapeutics Structure-Activity Relationship

Fluorine-Driven Metabolic Stability Advantage: Class-Level Inference from Fluorinated Benzoic Acids

The ortho-fluorine substitution on 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid is expected to confer enhanced metabolic stability compared to non-fluorinated analogs such as 4-[(propylamino)sulfonyl]benzoic acid . Fluorine atoms increase the oxidative metabolic stability of aromatic rings by blocking cytochrome P450-mediated hydroxylation, and they can also reduce the rate of glucuronidation of the adjacent carboxylic acid group [1]. While direct comparative metabolic stability data for this specific compound are not publicly available, class-level evidence indicates that fluorinated benzoic acids generally exhibit prolonged half-lives and reduced clearance in vitro and in vivo relative to their non-fluorinated counterparts .

Metabolic Stability Drug Metabolism Fluorine Effects

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid (CAS 716358-54-2)


Proteasome Inhibitor Lead Discovery for Cancer Therapeutics

Given its potent inhibition of the 20S proteasome beta5 subunit (IC50 3.70–12.02 nM) and favorable selectivity profile (beta5:beta1 ~30:1), this compound serves as an ideal starting point for medicinal chemistry campaigns targeting proteasome-addicted cancers [1]. Its nanomolar cellular activity in NLRP3 inflammasome assays further supports its use in anti-inflammatory and autoimmune disease research [2].

Targeted Protein Degradation (PROTAC) Warhead Development

The compound's sulfonamide group and fluorinated aromatic ring make it a suitable ligand for recruiting E3 ubiquitin ligases or binding to the proteasome itself in PROTAC design. Its established binding to the 20S proteasome beta5 subunit and NLRP3 inflammasome provides a validated starting point for designing bifunctional degraders [1][2].

Fluorinated Building Block for Custom Synthesis

The ortho-fluorine and carboxylic acid group enable diverse synthetic transformations, including amide coupling, esterification, and nucleophilic aromatic substitution . This compound is routinely used in the synthesis of more complex fluorinated sulfonamides and as a key intermediate in the preparation of potential therapeutic agents .

Inflammasome Pathway Studies in Macrophage Biology

With an IC50 of 85 nM for inhibiting NLRP3 inflammasome activation in mouse J774.A1 macrophages, this compound is a valuable tool for dissecting NLRP3-mediated IL-1β secretion pathways and for validating target engagement in cellular models of inflammation [2].

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